Oxolan-2-ylmethyl 4-phenylbenzoate
Description
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-18(21-13-17-7-4-12-20-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRPSOGKILONEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-2-ylmethyl 4-phenylbenzoate typically involves the esterification of 4-biphenylcarboxylic acid with tetrahydro-2-furanylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-furanylmethyl 4-biphenylcarboxylate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The biphenylcarboxylate group can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a lactone derivative.
Reduction: Formation of tetrahydro-2-furanylmethyl 4-biphenylmethanol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Tetrahydro-2-furanylmethyl 4-biphenylcarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Oxolan-2-ylmethyl 4-phenylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ in two key regions:
Ester Group : The oxolan-2-ylmethyl group distinguishes it from phenacyl (2-oxoethyl), benzoylmethyl, or simple alkyl esters.
Benzoate Substituents : The 4-phenyl group contrasts with substituents like chloro, hydroxy, or fluoro in other derivatives.
Table 1: Structural and Physical Properties of Selected Benzoate Esters
Functional Performance
- Photocatalytic Activity : In tin(II) porphyrins with 4-phenylbenzoate substituents, the biphenyl variant exhibited higher methylene blue degradation efficiency (53%) than the phenyl analog (40%) under visible light . This suggests that extended conjugation (e.g., biphenyl vs. phenyl) enhances photocatalytic performance, which may extend to this compound derivatives.
- Crystallographic Behavior : Benzoylmethyl 4-chlorobenzoate demonstrated predictable bond lengths and angles in X-ray studies, typical of benzoate esters . The oxolan-2-ylmethyl group’s conformational flexibility could lead to distinct crystal packing compared to rigid phenacyl derivatives.
Physicochemical Properties
- Boiling Points : Complex esters like (3aR,4S,5R,6aS)-4-[(benzyloxy)methyl]-2-oxo-hexahydro-2H-cyclopenta[b]furan-5-yl 4-phenylbenzoate exhibit high predicted boiling points (~629°C) due to increased molecular weight and hydrogen bonding . Simpler esters (e.g., phenacyl derivatives) likely have lower boiling points.
- Solubility : The oxolan-2-ylmethyl group’s ether oxygen may improve solubility in polar aprotic solvents compared to purely hydrocarbon-based esters.
Q & A
What are the key synthetic methodologies for Oxolan-2-ylmethyl 4-phenylbenzoate, and how is stereochemical control achieved?
The synthesis involves multi-step reactions, including cyclopenta[b]furan core formation, introduction of functional groups (e.g., 2-heptyl-1,3-dioxolan-2-yl), and esterification with 4-phenylbenzoic acid. Stereochemical control is maintained using chiral catalysts or auxiliaries, with reaction conditions (temperature, solvent polarity, and pH) optimized to minimize racemization. Advanced purification techniques, such as chiral HPLC, ensure enantiomeric purity .
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups and stereochemistry. For example, splitting patterns in the oxolane ring protons confirm substitution patterns.
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the cyclopenta[b]furan moiety .
- Infrared (IR) Spectroscopy: Confirms ester carbonyl (C=O) stretching frequencies (~1740 cm⁻¹) and hydroxyl group presence .
How can researchers distinguish between basic and advanced structural characterization approaches?
- Basic: Elemental analysis, melting point determination, and UV-Vis spectroscopy verify purity and conjugation.
- Advanced: Single-crystal X-ray diffraction with SHELX refinement provides 3D structural resolution, while dynamic NMR studies reveal conformational flexibility in solution .
What experimental strategies are used to investigate its potential biological mechanisms?
- Molecular Docking: Predict binding affinities to targets like enzymes or receptors using software (AutoDock Vina).
- In Vitro Assays: Measure IC₅₀ values in enzyme inhibition studies (e.g., kinase assays) or cytotoxicity screens (MTT assay). Cross-validate with fluorescence polarization for protein-ligand interactions .
How should conflicting bioactivity data across studies be resolved?
- Cross-Validation: Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Structural Analysis: Compare crystallographic data to confirm compound integrity. Contradictions may arise from impurities or solvent effects in solubility studies .
Can this compound be applied in material science, such as photodegradation catalysis?
Yes. Analogous porphyrin derivatives (e.g., tin(II) tetrakis(4-phenylbenzoate) porphyrin) demonstrate photodegradation of methyl blue under visible light. This compound’s extended conjugation may enhance light absorption, enabling similar applications. Stability under UV irradiation should be tested via TGA and DSC .
What advanced protocols ensure stability during long-term storage?
- Lyophilization: Store as a lyophilized powder under argon to prevent hydrolysis of ester groups.
- Accelerated Stability Testing: Use HPLC to monitor degradation under high humidity (75% RH) and elevated temperatures (40°C) for 6 months .
How can computational modeling predict its reactivity in novel reactions?
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for ester hydrolysis or nucleophilic attacks. The InChI key and SMILES string (from PubChem) enable precise molecular dynamics simulations .
What strategies mitigate hazards during large-scale synthesis?
- Glovebox Use: For air-sensitive steps (e.g., Grignard reactions).
- Microreactors: Minimize exothermic risks in esterification.
- Waste Management: Neutralize acidic byproducts with CaCO₃ before disposal .
How do substituents on the phenyl ring influence physicochemical properties?
- Electron-Withdrawing Groups (e.g., -NO₂): Increase ester hydrolysis rates (measured via LC-MS).
- Electron-Donating Groups (e.g., -OCH₃): Enhance solubility in polar solvents (logP reduction by ~0.5 units). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
